(2-Ethynyl-5-methoxyphenyl)methanol

Descripción general

Descripción

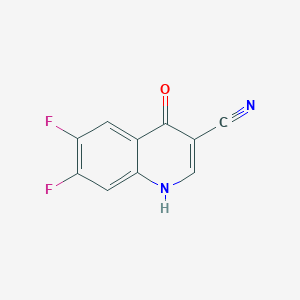

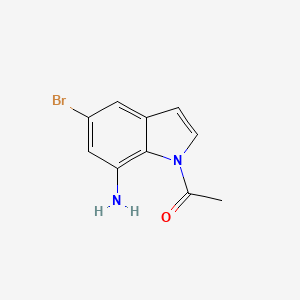

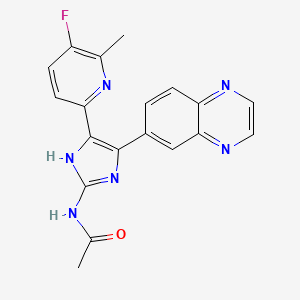

“(2-Ethynyl-5-methoxyphenyl)methanol” is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 . The IUPAC name for this compound is (2-ethynyl-5-methoxyphenyl)methanol . The InChI code for this compound is 1S/C10H10O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-6,11H,7H2,2H3 .

Molecular Structure Analysis

The molecular structure of “(2-Ethynyl-5-methoxyphenyl)methanol” is represented by the InChI code 1S/C10H10O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-6,11H,7H2,2H3 . This indicates that the molecule consists of a phenyl ring substituted with an ethynyl group at the 2-position and a methoxy group at the 5-position. The methanol group is attached to the phenyl ring.Physical And Chemical Properties Analysis

“(2-Ethynyl-5-methoxyphenyl)methanol” is a solid substance . It has a light yellow to yellow color . The compound should be stored in a dry environment at a temperature between 2-8°C . .Aplicaciones Científicas De Investigación

Surface Characterization and Catalysis

Methanol has been utilized to probe the nature of surface sites on metal oxide catalysts, such as ceria nanocrystals. The adsorption and desorption of methanol on these catalysts reveal insights into the catalytic properties and mechanisms involved in reactions facilitated by these materials (Wu et al., 2012).

Organic Synthesis

In organic synthesis, methanol is involved in ligand substitution reactions, showcasing its role in the formation of complex organic structures. For example, the reaction of [Et4N]3[W2(CO)6(OMe)3] with alcohols demonstrates methanol's utility in facilitating ligand exchange reactions (Klausmeyer et al., 2003).

Catalytic Processes

Methanol plays a crucial role in the aromatization and methylation processes, such as those involving Mo2C/ZSM-5 catalysts. These processes are key to converting methanol into valuable chemicals and fuels, indicating its importance as a feedstock in industrial chemistry (Barthos et al., 2007).

Electroluminescent Device Fabrication

In the field of materials science, methanol is used to investigate the photophysical and electroluminescent properties of Zn(II)-chelated complexes based on benzothiazole derivatives. These studies contribute to the development of new materials for white-light emission in electroluminescent devices (Roh et al., 2009).

Catalysis and Reusability

The encapsulation of molybdenum(VI) complexes in zeolite Y, studied in methanol, showcases advances in heterogeneous catalysis. This research highlights the potential for creating efficient and reusable catalysts for the oxidation of alcohols and hydrocarbons, emphasizing methanol's role in facilitating catalytic reactions (Ghorbanloo & Maleki Alamooti, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

(2-ethynyl-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-6,11H,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJLXTSBINZMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648239 | |

| Record name | (2-Ethynyl-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethynyl-5-methoxyphenyl)methanol | |

CAS RN |

89414-50-6 | |

| Record name | (2-Ethynyl-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B1629605.png)

![Disodium;[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] phosphate;hydrate](/img/structure/B1629613.png)

![1-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B1629614.png)

![N-Methyl-3-[(6-methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1629618.png)